Linariifolioside

Vue d'ensemble

Description

Linariifolioside is a flavonoid glycoside extracted from the plant Veronica linariifolia . This compound is known for its unique structure and bioactivity, making it a subject of interest in various scientific fields.

Méthodes De Préparation

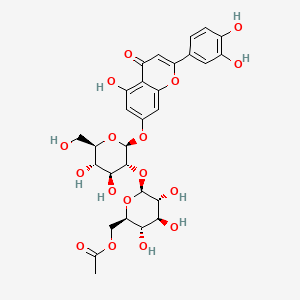

Synthetic Routes and Reaction Conditions: Linariifolioside can be synthesized through the extraction of the dried whole herb of Veronica linariifolia. The process involves alcohol extraction followed by isolation using various chromatographic techniques . The compound has a molecular weight of 652.55 and a formula of C29H32O17 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Veronica linariifolia using solvents like ethanol. The extract is then purified through processes such as column chromatography and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Linariifolioside undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in the compound.

Substitution: Substitution reactions can occur at different positions on the flavonoid structure.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include different glycosidic derivatives and modified flavonoid structures .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Linariifolioside exhibits a unique structure that contributes to its biological activities. It is primarily recognized for its antioxidant and anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokine release. This mechanism suggests potential benefits in treating chronic inflammation and infection-induced conditions.

Biological Research

This compound is extensively studied for its biological activities , including:

- Antioxidant Activity : Research indicates that this compound can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for therapies aimed at inflammatory diseases such as arthritis and cardiovascular disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, indicating its potential use in developing natural antimicrobial agents.

Pharmaceutical Applications

The compound's pharmacological properties have led to investigations into its therapeutic potential:

- Cancer Therapy : this compound is being researched for its anti-cancer properties, with some studies indicating that it may inhibit the proliferation of cancer cells and induce apoptosis in specific cancer types.

- Viral Infections : There is ongoing research into the efficacy of this compound against viral infections, particularly its potential to inhibit viral replication.

Nutraceutical Development

Due to its health benefits, this compound is being explored for incorporation into dietary supplements and functional foods:

- Natural Antioxidants : The compound is considered a valuable addition to nutraceuticals aimed at enhancing health through antioxidant support.

- Functional Foods : Its incorporation into food products could provide additional health benefits, appealing to health-conscious consumers seeking natural ingredients.

Case Study 1: Antioxidant Activity

A study published in the Journal of Ethnopharmacology demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response where higher concentrations of the compound led to greater reductions in reactive oxygen species (ROS) levels .

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2023) highlighted the anti-inflammatory effects of this compound in animal models of arthritis. The study found that treatment with this compound resulted in decreased levels of inflammatory cytokines and improved clinical scores compared to controls .

Mécanisme D'action

The mechanism of action of Linariifolioside involves its interaction with various molecular targets and pathways. It is known to inhibit pro-inflammatory cytokine release, which can be beneficial in treating chronic inflammation and infection-induced inflammation . The compound also interacts with cellular signaling pathways, modulating the activity of enzymes and receptors involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Linariifolioside is unique among flavonoid glycosides due to its specific structure and bioactivity. Similar compounds include:

- Luteolin-7-O-beta-D-glucosyl- (1----2)-beta-D-glucoside

- Apigenin-7-O-alpha-L-rhamnoside

- Luteolin

- Apigenin

These compounds share structural similarities but differ in their specific glycosidic linkages and bioactivities, making this compound a distinct and valuable compound for research and application .

Activité Biologique

Introduction

Linariifolioside is a flavonoid glycoside derived from the plant Veronica linariifolia, a member of the Plantaginaceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its glycosylated flavonoid structure. The compound's specific chemical structure allows it to interact with various biological targets, contributing to its wide range of pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 318.26 g/mol |

| Source | Isolated from Veronica linariifolia |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

- Research Findings : In vitro assays demonstrated that this compound effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has been noted for its ability to modulate inflammatory pathways. It inhibits the release of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions.

- Mechanism of Action : this compound suppresses the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This inhibition leads to reduced expression of inflammatory mediators like TNF-α and IL-6.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. It has been particularly effective against certain strains of bacteria and fungi.

- Case Study : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans, showing notable inhibition zones in agar diffusion tests .

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Findings : In vitro studies on human cancer cell lines revealed that this compound reduced cell viability and induced apoptosis through caspase activation pathways .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

- Research Insight : It was found to protect neuronal cells from oxidative stress-induced apoptosis in models of Alzheimer's disease .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Antioxidant | Scavenges free radicals | Enhances SOD and catalase activity |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Suppresses NF-κB activation |

| Antimicrobial | Effective against bacteria/fungi | Notable inhibition zones in agar diffusion tests |

| Anticancer | Induces apoptosis | Activates caspases in cancer cell lines |

| Neuroprotective | Protects neuronal cells | Reduces oxidative stress in neuronal models |

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O17/c1-10(31)41-9-20-23(37)24(38)26(40)28(45-20)46-27-25(39)22(36)19(8-30)44-29(27)42-12-5-15(34)21-16(35)7-17(43-18(21)6-12)11-2-3-13(32)14(33)4-11/h2-7,19-20,22-30,32-34,36-40H,8-9H2,1H3/t19-,20-,22-,23-,24+,25+,26-,27-,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLRUUXTNVUGJL-DVFSQAIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159462 | |

| Record name | Linariifolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135546-08-6 | |

| Record name | Linariifolioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135546086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linariifolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.